molecular formula C18H27N3O2 B4748039 N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Cat. No. B4748039
M. Wt: 317.4 g/mol
InChI Key: FFDBKPZKJOBEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, also known as Tinuvin 765, is a commercially available UV stabilizer that is widely used in the polymer industry. This compound is known for its ability to protect polymers from UV radiation, which can cause degradation and discoloration of the material.

Scientific Research Applications

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has been extensively studied for its UV stabilizing properties in various polymer systems. It has been shown to be effective in protecting polymers from UV radiation-induced degradation and discoloration. In addition, this compound has also been investigated for its antioxidant properties and its potential as a drug delivery vehicle. Studies have shown that N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide 765 can scavenge free radicals and protect cells from oxidative stress. Furthermore, it has been demonstrated that this compound can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves the absorption of UV radiation by the compound. Upon absorption, the molecule undergoes a series of photochemical reactions that result in the dissipation of the absorbed energy as heat. This process prevents the energy from being transferred to the polymer, thus protecting it from degradation and discoloration.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, this compound has been investigated for its potential toxicity and has been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a commercially available compound that is easy to obtain and use in lab experiments. Its UV stabilizing properties make it a useful tool for studying the effects of UV radiation on polymers. However, the compound's effectiveness may vary depending on the polymer system being studied, and its use may not be suitable for all types of polymers.

Future Directions

Future research on N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide could focus on its potential as an antioxidant and drug delivery vehicle. Further studies could investigate the compound's ability to protect cells from oxidative stress and its potential as a carrier for hydrophobic drugs. In addition, research could be conducted to optimize the synthesis process and improve the compound's UV stabilizing properties.

properties

IUPAC Name

N'-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-12-8-6-7-9-14(12)20-16(23)15(22)19-13-10-17(2,3)21-18(4,5)11-13/h6-9,13,21H,10-11H2,1-5H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBKPZKJOBEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Reactant of Route 6
N-(2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

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